4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide
Description
4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide is a synthetic organic compound with a molecular weight of 348.4 g/mol This compound is characterized by the presence of a diazenyl group (–N=N–) linking two aromatic rings, one of which is substituted with a hydroxy group, and the other with a pyridine ring
Properties
CAS No. |
2470495-41-9 |
|---|---|
Molecular Formula |
C19H16N4O3 |
Molecular Weight |
348.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-aminophenol, to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the diazenyl compound.
Etherification: The resulting diazenyl compound undergoes etherification with a pyridine derivative to form the final product.
The reaction conditions often involve acidic or basic environments, controlled temperatures, and the use of solvents like ethanol or water to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, influencing cellular processes. The hydroxy and pyridine groups can form hydrogen bonds and coordinate with metal ions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide
- **4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-ethylpyridine-2-carboxamide
- **4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-propylpyridine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyridine ring can influence its reactivity and interaction with biological targets compared to its ethyl and propyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
